Methyl 2-[(5-acetyl-6-benzamido-2-phenylpyrimidin-4-YL)sulfanyl]acetate
Overview
Description
Methyl 2-[(5-acetyl-6-benzamido-2-phenylpyrimidin-4-YL)sulfanyl]acetate is a complex organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are diazine compounds produced by substituting two nitrogen atoms at positions 1 and 3 of a six-membered ring
Preparation Methods
The synthesis of Methyl 2-[(5-acetyl-6-benzamido-2-phenylpyrimidin-4-YL)sulfanyl]acetate typically involves multi-step organic reactions. One common synthetic route includes the condensation of β-dicarbonyl compounds with amines, followed by further functionalization to introduce the sulfanyl and ester groups. Industrial production methods may involve microwave irradiation to enhance reaction rates and yields, as demonstrated in the synthesis of similar pyrimidine derivatives .
Chemical Reactions Analysis
Methyl 2-[(5-acetyl-6-benzamido-2-phenylpyrimidin-4-YL)sulfanyl]acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the sulfanyl group with other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Methyl 2-[(5-acetyl-6-benzamido-2-phenylpyrimidin-4-YL)sulfanyl]acetate has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Its structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-[(5-acetyl-6-benzamido-2-phenylpyrimidin-4-YL)sulfanyl]acetate involves its interaction with biological targets such as enzymes and receptors. The compound’s pyrimidine core allows it to bind to nucleic acids and proteins, potentially inhibiting their function. The acetyl and benzamido groups enhance its binding affinity and specificity, making it a potent inhibitor of certain biological pathways.
Comparison with Similar Compounds
Similar compounds to Methyl 2-[(5-acetyl-6-benzamido-2-phenylpyrimidin-4-YL)sulfanyl]acetate include other pyrimidine derivatives such as:
- Ethyl (S)-2-benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate
- Various boron reagents used in Suzuki–Miyaura coupling reactions These compounds share structural similarities but differ in their functional groups and specific applications. This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 2-(5-acetyl-6-benzamido-2-phenylpyrimidin-4-yl)sulfanylacetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O4S/c1-14(26)18-20(24-21(28)16-11-7-4-8-12-16)23-19(15-9-5-3-6-10-15)25-22(18)30-13-17(27)29-2/h3-12H,13H2,1-2H3,(H,23,24,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODYMEGDLZILFIV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=C(N=C1SCC(=O)OC)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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